molecular formula C18H14INO4 B3745248 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one

4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B3745248
M. Wt: 435.2 g/mol
InChI Key: KPCVSSVRAMWPAX-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one, also known as DIBO, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of oxazolones and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one involves the activation of the transcription factor, heat shock factor 1 (HSF1). HSF1 is a key regulator of the heat shock response and is responsible for the induction of HSPs. 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been found to bind to HSF1 and induce its nuclear translocation, resulting in the activation of HSP gene expression.
Biochemical and Physiological Effects:
4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce the expression of HSPs in various cell types, including cancer cells, and has been proposed as a potential therapeutic agent for cancer treatment. 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has also been found to protect cells from various stressors such as heat, oxidative stress, and radiation. Additionally, 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is its ability to induce the expression of HSPs, which makes it a valuable tool for studying the cellular stress response. Additionally, 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been found to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for a variety of diseases. However, one of the limitations of 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to further investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its anti-inflammatory and anti-oxidant properties and its potential use in the treatment of other diseases such as neurodegenerative diseases. Additionally, there is a need for the development of more efficient synthesis methods for 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one and its analogs to facilitate its use in scientific research.

Scientific Research Applications

4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been widely used in scientific research due to its ability to induce the expression of heat shock proteins (HSPs). HSPs are a group of proteins that are involved in the cellular stress response and have been found to play a crucial role in protecting cells from various stressors such as heat, oxidative stress, and radiation. 4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been found to induce the expression of HSPs in a variety of cell types, including cancer cells, and has been proposed as a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(2-iodophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4/c1-22-15-8-7-11(10-16(15)23-2)9-14-18(21)24-17(20-14)12-5-3-4-6-13(12)19/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCVSSVRAMWPAX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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